Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate
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Overview
Description
Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is an organic compound with a unique structure that includes an amino group, a methyl group, and a pent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-2-propan-2-ol and pent-4-enoic acid.
Esterification: The first step involves the esterification of pent-4-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl pent-4-enoate.
Amination: The next step is the amination of methyl pent-4-enoate with 2-amino-2-propan-2-ol under basic conditions, typically using sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors to produce methyl pent-4-enoate.
Continuous Amination: Continuous flow reactors are used for the amination step to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing various biochemical processes.
Pathways: It can modulate signaling pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-2-methylpent-4-enoate: Similar structure but with a different substitution pattern.
Ethyl (2S)-2-amino-2-propan-2-ylpent-4-enoate: Ethyl ester analog with similar reactivity.
Uniqueness
Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-9(10,7(2)3)8(11)12-4/h5,7H,1,6,10H2,2-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXLHLMIZVFRHS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CC=C)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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